Linear [g]-Fusion vs. Angular [b]-Fusion: InChI- and SMILES-Verified Regioisomeric Differentiation of Cyclobuta[g]quinoxaline
Cyclobuta[g]quinoxaline (CAS 286390-29-2) is the linear [g]-annelated regioisomer, structurally distinct from the angular Cyclobuta[b]quinoxaline (CAS 6847-24-1). Differentiation is unambiguously established by InChI and InChIKey: the target compound bears InChIKey ATDYPRVIXZSIBA-UHFFFAOYSA-N (InChI: 1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H) , whereas the [b]-isomer carries InChIKey DLESZHBEKLWNRT-UHFFFAOYSA-N . The linear [g]-fusion orients the cyclobutene ring along the long axis of the quinoxaline core, producing an extended, more rod-like molecular shape compared to the bent topology of the angular [b]-isomer. Both share identical molecular formula (C10H6N2) and molecular weight (154.17 g/mol), meaning that mass spectrometry alone cannot resolve them—identity confirmation requires chromatographic retention time, NMR pattern, or InChIKey matching .
| Evidence Dimension | Regioisomeric identity via InChIKey differentiation |
|---|---|
| Target Compound Data | InChIKey: ATDYPRVIXZSIBA-UHFFFAOYSA-N; SMILES: c1cnc2cc3c(cc2n1)C=C3; Linear [g]-fusion topology; MW: 154.17 g/mol; Formula: C10H6N2 |
| Comparator Or Baseline | Cyclobuta[b]quinoxaline (CAS 6847-24-1): InChIKey: DLESZHBEKLWNRT-UHFFFAOYSA-N; SMILES: C1=CC2=NC3=CC=C3N=C2C=C1; Angular [b]-fusion topology; MW: 154.17 g/mol; Formula: C10H6N2 |
| Quantified Difference | Different InChIKeys confirm distinct atom connectivity and ring-fusion regiochemistry despite identical molecular formula and mass; distinct SMILES strings reflect linear (target) vs. angular (comparator) topology. |
| Conditions | InChI/SMILES structural descriptors from authoritative chemical databases (ChemSrc, ChemBlink); no experimental assay context required for regioisomeric identity verification. |
Why This Matters
Procurement of the incorrect regioisomer (e.g., [b] instead of [g]) yields a molecule with different molecular shape, dipole orientation, and crystal packing—invalidating structure–property relationships in any downstream application—without being detectable by mass spectrometry alone.
